molecular formula C20H23NO5 B2891468 1-(2,4-Dihydroxy-3-(morpholinomethyl)phenyl)-2-(2-methoxyphenyl)ethanone CAS No. 1021206-02-9

1-(2,4-Dihydroxy-3-(morpholinomethyl)phenyl)-2-(2-methoxyphenyl)ethanone

Cat. No.: B2891468
CAS No.: 1021206-02-9
M. Wt: 357.406
InChI Key: AFHDTLYNHPFIOL-UHFFFAOYSA-N
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Description

1-(2,4-Dihydroxy-3-(morpholinomethyl)phenyl)-2-(2-methoxyphenyl)ethanone is a useful research compound. Its molecular formula is C20H23NO5 and its molecular weight is 357.406. The purity is usually 95%.
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Biological Activity

1-(2,4-Dihydroxy-3-(morpholinomethyl)phenyl)-2-(2-methoxyphenyl)ethanone is a synthetic organic compound with the molecular formula C15H17N O4 and a molecular weight of 293.30 g/mol. Its structure features multiple functional groups, including hydroxyl and morpholinomethyl groups, which contribute to its unique chemical properties and biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications.

The compound's synthesis typically involves the reaction of 2,4-dihydroxyacetophenone with morpholine under controlled conditions. The presence of hydroxyl groups enhances its solubility and reactivity, making it a valuable candidate for various biochemical studies.

Biological Activity Overview

This compound exhibits notable biological activities, particularly as an enzyme inhibitor. Its mechanism of action includes:

  • Enzyme Inhibition : The compound interacts with specific enzymes, potentially modulating their functions by binding to active or allosteric sites. This interaction can influence various biochemical pathways and cellular responses.
  • Therapeutic Potential : Research indicates that this compound may have applications in treating conditions related to enzyme dysfunctions and signal transduction abnormalities.

Enzyme Interaction Studies

A series of studies have focused on the interaction of this compound with various enzymes:

  • Carbonic Anhydrase Inhibition : Similar compounds have shown varying degrees of inhibition on carbonic anhydrase isoenzymes. The presence of hydroxyl groups in the structure is believed to enhance binding affinity, although specific data for this compound remains limited .
  • Antioxidant Activity : Preliminary studies suggest that compounds with similar structural motifs exhibit antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.

Case Studies

Several research articles have explored the biological implications of Mannich bases, a class that includes our compound. These studies highlight:

  • Anticancer Activity : Mannich bases have been reported as potential anticancer agents due to their ability to induce apoptosis in cancer cells. The specific mechanisms often involve modulation of cell signaling pathways .
  • Antimicrobial Effects : Some derivatives have demonstrated significant antibacterial and antifungal activity, suggesting that this compound may also possess similar properties .

Comparison with Related Compounds

The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups:

Compound NameMolecular FormulaKey Features
1-(2,4-Dihydroxy-3-(morpholinomethyl)phenyl)-2-(3,4-dimethoxyphenyl)ethanoneC16H19N O5Increased methoxy substitution enhances lipophilicity
This compoundC15H17N O4Notable for its enzyme inhibition potential

Future Directions

Further research is needed to fully elucidate the biological mechanisms underlying the activity of this compound. Potential areas for investigation include:

  • In Vivo Studies : Assessing the pharmacokinetics and pharmacodynamics in animal models.
  • Clinical Trials : Evaluating therapeutic efficacy in clinical settings for conditions like cancer or metabolic disorders.
  • Structural Modifications : Exploring analogs to enhance potency and selectivity against specific targets.

Properties

IUPAC Name

1-[2,4-dihydroxy-3-(morpholin-4-ylmethyl)phenyl]-2-(2-methoxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO5/c1-25-19-5-3-2-4-14(19)12-18(23)15-6-7-17(22)16(20(15)24)13-21-8-10-26-11-9-21/h2-7,22,24H,8-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFHDTLYNHPFIOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)C2=C(C(=C(C=C2)O)CN3CCOCC3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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